2,3-Dibromo-3-(trifluoromethyl)butyric acid
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Overview
Description
2,3-Dibromo-3-(trifluoromethyl)butyric acid is a halogenated organic compound with the molecular formula C5H5Br2F3O2 It is characterized by the presence of bromine and trifluoromethyl groups attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(trifluoromethyl)butyric acid typically involves the bromination of 3-(trifluoromethyl)butyric acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and control of reaction parameters to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and optimized reaction conditions to achieve efficient production. The product is then purified through crystallization or distillation to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(trifluoromethyl)butyric acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-(trifluoromethyl)butyric acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butyric acids, while reduction and oxidation reactions produce corresponding reduced or oxidized derivatives .
Scientific Research Applications
2,3-Dibromo-3-(trifluoromethyl)butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(trifluoromethyl)butyric acid involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzotrifluoride: Another halogenated compound with similar bromine and trifluoromethyl groups.
2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid: A closely related compound with a similar structure.
Uniqueness
2,3-Dibromo-3-(trifluoromethyl)butyric acid is unique due to its specific arrangement of bromine and trifluoromethyl groups on the butyric acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYLFCNIZVCLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660154 |
Source
|
Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-57-3 |
Source
|
Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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